2,3,4,5-Tetramethylhexane is an organic compound with the molecular formula and a molecular weight of approximately 142.28 g/mol. It is classified as a branched alkane, specifically a derivative of hexane, characterized by the presence of four methyl groups attached to the second, third, fourth, and fifth carbon atoms of the hexane chain. This unique structure contributes to its physical and chemical properties, including its relatively high boiling point and low reactivity compared to straight-chain alkanes .
2,3,4,5-Tetramethylhexane primarily undergoes substitution reactions due to its saturated nature. Common reactions include:
The major products formed from these reactions typically include various halogenated derivatives, such as 2,3,4,5-tetramethylhexyl chloride or bromide.
The synthesis of 2,3,4,5-tetramethylhexane can be achieved through several methods:
2,3,4,5-Tetramethylhexane has several applications across different fields:
Studies focusing on the interactions of 2,3,4,5-tetramethylhexane with biological systems are still emerging. Its derivatives may exhibit specific interactions with molecular targets influencing biochemical pathways. The mechanism of action primarily involves van der Waals forces due to its saturated hydrocarbon nature .
Several compounds share structural similarities with 2,3,4,5-tetramethylhexane. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,2,5,5-Tetramethylhexane | Four methyl groups at positions 2 and 5 only | |
| 3,4-Dimethylhexane | Fewer methyl groups; less branching | |
| 2-Methylpentane | Straight-chain structure; fewer branches | |
| (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane | Contains amino groups; different reactivity profile |
The uniqueness of 2,3,4,5-tetramethylhexane lies in its specific arrangement of methyl groups which affects its physical properties and chemical reactivity compared to similar compounds. Its branched structure contributes to lower boiling points relative to straight-chain alkanes while maintaining stability against oxidation under standard conditions .
2,3,4,5-Tetramethylhexane, a branched alkane with the molecular formula C₁₀H₂₂ and molecular weight of 142.28 g/mol, represents an important class of highly branched hydrocarbons with significant industrial applications [1] [2]. The industrial production of this compound employs several strategic approaches that balance efficiency, yield, and economic viability [3].
Industrial synthesis of 2,3,4,5-tetramethylhexane primarily relies on catalytic cracking and isomerization processes of larger hydrocarbon feedstocks [4]. These processes involve breaking down larger hydrocarbons and rearranging their molecular structure to form the desired branched configuration [12]. The reaction typically occurs under controlled conditions:
| Parameter | Typical Range | Function |
|---|---|---|
| Temperature | 400-500°C | Facilitates bond breaking and rearrangement |
| Pressure | 20-30 atm | Enhances reaction rate and selectivity |
| Catalyst | Chlorinated alumina or zeolites with transition metals | Provides active sites for isomerization |
| Reaction Time | 2-4 hours | Allows for complete conversion |
The industrial production employs bifunctional catalysts containing both acidic sites (for isomerization) and metallic sites (for hydrogenation/dehydrogenation) [22] [23]. These catalysts typically consist of platinum supported on chlorinated alumina or zeolites, which provide the necessary acidic environment for carbocation formation and rearrangement [22].
Modern industrial production of 2,3,4,5-tetramethylhexane utilizes continuous flow systems rather than batch processes [12]. These systems offer several advantages:
In tubular reactors, the hydrocarbon feedstock passes through catalyst-packed chambers under precisely controlled conditions, allowing for continuous production of the desired branched alkane [12] [22]. The process typically achieves conversion rates of 70-85% with selectivity for 2,3,4,5-tetramethylhexane ranging from 40-60% depending on reaction parameters and catalyst composition [23].
Laboratory synthesis of 2,3,4,5-tetramethylhexane employs more specialized approaches that prioritize selectivity and purity over production volume [17] [21]. These methods provide valuable insights into reaction mechanisms and serve as the foundation for industrial-scale processes [25].
One common laboratory approach involves the hydrogenation of corresponding alkenes or alkynes to form the saturated branched alkane [32] [34]. This method typically follows a two-step process:
The hydrogenation step employs catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel under hydrogen pressure [34]. The reaction proceeds via syn-addition of hydrogen across the double bond, resulting in the formation of the desired alkane [34] [38].
| Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | 3-5 | 25-50 | Ethanol or ethyl acetate | 85-95 |
| Pt/C (5%) | 2-4 | 20-40 | Methanol | 80-90 |
| Raney Ni | 5-10 | 50-80 | Ethanol | 75-85 |
Another laboratory approach involves carbon-carbon bond formation through coupling reactions [37]. The Wurtz reaction, which employs sodium metal to couple alkyl halides, can be used to synthesize 2,3,4,5-tetramethylhexane from appropriately substituted precursors [37]. This approach typically involves:
While this method offers good control over the substitution pattern, it often suffers from moderate yields (40-60%) due to competing side reactions and the formation of isomeric products [37].
Friedel-Crafts alkylation represents another viable laboratory approach for synthesizing highly branched alkanes like 2,3,4,5-tetramethylhexane [27] [28]. This method involves the alkylation of smaller alkanes or alkyl halides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) [27]. The reaction proceeds through carbocation intermediates, allowing for the introduction of methyl groups at specific positions [27] [30].
However, this approach faces challenges related to carbocation rearrangements and multiple substitutions, which can lead to complex product mixtures requiring extensive purification [30].
The strategic placement of methyl branches in 2,3,4,5-tetramethylhexane requires sophisticated catalytic approaches that can control regioselectivity and stereochemistry [18] [24]. These strategies focus on optimizing catalyst composition, reaction conditions, and substrate design to maximize the formation of the desired branching pattern [23].
Zeolites play a crucial role in branch optimization due to their unique porous structure and tunable acidity [22] [24]. Different zeolite frameworks offer varying degrees of shape selectivity, influencing the branching pattern of the resulting alkanes [24]:
| Zeolite Type | Pore Size (Å) | Acidity (mmol/g) | Branching Selectivity | Conversion (%) |
|---|---|---|---|---|
| ZSM-5 | 5.5 × 5.1 | 0.5-1.0 | Medium (2,3-positions) | 65-75 |
| Beta | 7.6 × 6.4 | 0.8-1.5 | Low (random) | 80-90 |
| Y | 7.4 × 7.4 | 0.3-0.7 | Low (random) | 70-85 |
| Mordenite | 7.0 × 6.5 | 0.6-1.2 | High (2,3,4,5-positions) | 60-70 |
The medium-pore zeolites like ZSM-5 and mordenite demonstrate higher selectivity for the formation of 2,3,4,5-tetramethylhexane due to spatial constraints that favor specific branching patterns [24]. The acidity of these catalysts can be modified through ion exchange, dealumination, or the incorporation of heteroatoms to further enhance selectivity [22] [23].
Bifunctional catalysts combining metal sites (for dehydrogenation/hydrogenation) and acid sites (for isomerization) represent the most effective approach for branch optimization in 2,3,4,5-tetramethylhexane synthesis [23] [31]. These catalysts operate through a cascade mechanism:
The proximity between metal and acid sites significantly influences the branching pattern [31]. Closer proximity leads to higher selectivity for primary isomers, while greater separation favors secondary and tertiary branching patterns [31]. Recent research has focused on controlling this metal-acid site proximity to optimize the formation of specific branching patterns like those found in 2,3,4,5-tetramethylhexane [23] [31].
The formation of 2,3,4,5-tetramethylhexane often involves carbocation intermediates that undergo rearrangements through hydride and methyl shifts [22] [24]. Controlling these rearrangements represents a key challenge in branch optimization [22]. Strategies include:
Research has shown that lower temperatures (150-200°C) and moderate catalyst acidity favor the formation of 2,3,4,5-tetramethylhexane by limiting excessive carbocation rearrangements that might lead to alternative branching patterns [22] [24].
The purification and isolation of 2,3,4,5-tetramethylhexane from reaction mixtures present significant challenges due to the presence of isomeric compounds with similar physical properties [14] [26]. Effective purification strategies combine multiple techniques to achieve high purity levels [29].
Fractional distillation represents the primary industrial method for isolating 2,3,4,5-tetramethylhexane from reaction mixtures [14] [21]. The compound has a boiling point of approximately 156.2°C at 760 mmHg, which allows for separation from many common impurities [1] [17].
| Compound | Boiling Point (°C) | Separation Challenge |
|---|---|---|
| 2,3,4,5-Tetramethylhexane | 156.2 | Reference compound |
| 2,2,4,5-Tetramethylhexane | 138.8 | Moderate separation |
| 2,2,5,5-Tetramethylhexane | 135.0 | Moderate separation |
| n-Decane | 174.1 | Easy separation |
| 3-Methylnonane | 167.8 | Moderate separation |
For laboratory-scale purification, vacuum distillation is often employed to lower the boiling points and minimize thermal decomposition [14]. A typical setup might use a 30-40 cm Vigreux column with a 10:1 reflux ratio to achieve effective separation of isomeric compounds [21].
For high-purity applications, chromatographic techniques provide superior separation of 2,3,4,5-tetramethylhexane from closely related isomers [36]. Silica gel column chromatography using non-polar solvents like hexane or pentane can effectively separate branched alkanes based on subtle differences in their interaction with the stationary phase [36].
The typical procedure involves:
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides both analytical confirmation and preparative purification capabilities for 2,3,4,5-tetramethylhexane [36]. Specialized columns with stationary phases like 5% phenyl-methylpolysiloxane offer excellent separation of branched alkane isomers [8].
The conformational analysis of 2,3,4,5-tetramethylhexane presents a complex three-dimensional structure characterized by significant steric interactions between the four methyl substituents positioned at consecutive carbon atoms. The molecular formula C₁₀H₂₂ and molecular weight of 142.28 g/mol indicate a highly branched alkane with substantial conformational constraints [1] [2].
The compound exhibits a hexane backbone with methyl groups at positions 2, 3, 4, and 5, creating a sterically congested central region. This substitution pattern results in three rotatable bonds, significantly fewer than would be expected for a linear decane, due to the restricted rotation imposed by steric hindrance [2]. The presence of two chiral centers at positions 3 and 4 further complicates the conformational landscape, requiring detailed analysis of both stereochemical and conformational preferences.
Table 1: Physical and Chemical Properties of 2,3,4,5-Tetramethylhexane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight (g/mol) | 142.28 | [1] [2] |
| CAS Registry Number | 52897-15-1 | [1] [3] |
| Density (g/cm³) | 0.729 | [1] |
| Boiling Point (°C) | 156.2 | [1] |
| Melting Point (°C) | -12.59 | [4] |
| Flash Point (°C) | 42.8 | [1] |
| Index of Refraction | 1.408 | [1] |
| Exact Mass (Da) | 142.172151 | [5] [2] |
| LogP | 3.57060 | [1] |
| Rotatable Bond Count | 3 | [2] |
| Heavy Atom Count | 10 | [2] |
| Defined Atom Stereocenter Count | 2 | [2] |
The conformational analysis must consider the fundamental principles governing alkane conformations, including torsional strain, steric interactions, and van der Waals repulsions. In tetramethylhexane, the consecutive methyl substitutions create multiple gauche interactions that significantly elevate the overall strain energy compared to less substituted alkanes [6] [7].
The three-dimensional structure adopts conformations that minimize steric clashes while maintaining reasonable bond angles and lengths. Computational studies suggest that the molecule preferentially adopts conformations where the methyl groups are positioned to minimize 1,3-diaxial interactions, similar to those observed in cyclohexane derivatives [8]. The overall molecular geometry deviates significantly from the idealized tetrahedral angles around each carbon center due to the cumulative effect of steric repulsions.
X-ray crystallographic analysis of 2,3,4,5-tetramethylhexane and its derivatives provides crucial insights into the solid-state molecular geometry and intermolecular packing arrangements. While direct crystallographic data for the parent compound is limited due to its liquid state at ambient conditions, related tetramethylhexane derivatives have been successfully crystallized and analyzed [9] [10].
Crystallographic studies of structurally related compounds, such as meso-3,4-di-1-cyclohexen-1-yl-2,2,5,5-tetramethylhexane, reveal characteristic features of highly substituted alkane systems. These compounds typically crystallize in orthorhombic space groups with specific unit cell parameters that accommodate the bulky substituents . The crystal packing is dominated by van der Waals interactions between the alkyl chains, with minimal hydrogen bonding due to the saturated hydrocarbon nature of the molecule.
The X-ray diffraction patterns show characteristic features consistent with branched alkane structures, including specific reflections that correspond to the regular spacing of methyl groups along the carbon chain [12]. The diffraction data interpretation requires careful analysis of the thermal motion parameters, as the methyl groups exhibit significant rotational freedom even in the solid state [13].
Bond lengths and angles derived from crystallographic analysis typically show slight deviations from ideal tetrahedral geometry due to steric strain. Carbon-carbon bond lengths in the central region of the molecule are often slightly elongated compared to unstrained alkanes, reflecting the repulsive interactions between adjacent methyl groups [14]. The C-C-C bond angles frequently deviate from the ideal 109.5° tetrahedral angle, with widening occurring to accommodate bulky substituents.
The molecular packing in the crystal lattice reveals how tetramethylhexane molecules organize to minimize intermolecular steric conflicts while maximizing van der Waals attractions. The packing efficiency is typically lower than that observed for linear alkanes due to the irregular molecular shape imposed by the multiple branching points .
The stereochemical complexity of 2,3,4,5-tetramethylhexane arises from the presence of two chiral centers at carbon atoms 3 and 4, generating multiple stereoisomeric forms with distinct physical and chemical properties. The compound can exist as a pair of enantiomers [(3R,4R) and (3S,4S)] and a meso form, each exhibiting unique conformational preferences and optical activities [2] [16].
Table 2: Stereoisomeric Forms of 2,3,4,5-Tetramethylhexane
| Stereoisomer | Configuration | PubChem CID | Optical Activity | Reference |
|---|---|---|---|---|
| (3R,4R)-2,3,4,5-tetramethylhexane | R,R configuration at C-3 and C-4 | 59070507 | Optically active (+) | [2] |
| (3S,4S)-2,3,4,5-tetramethylhexane | S,S configuration at C-3 and C-4 | Not specified | Optically active (-) | [16] |
| meso-2,3,4,5-tetramethylhexane | Internal plane of symmetry | Referenced in literature | Optically inactive (meso) | [17] [18] |
| Racemic mixture | Equal mixture of enantiomers | 521429 | Optically inactive | [19] |
The (3R,4R) configuration represents one enantiomeric form where both chiral centers adopt the R configuration according to Cahn-Ingold-Prelog priority rules. This stereoisomer exhibits specific optical rotation properties and distinctive NMR spectroscopic characteristics that allow for its identification and quantification [2]. The molecular structure shows specific spatial arrangements of the methyl substituents that influence both intramolecular interactions and intermolecular recognition processes.
The (3S,4S) configuration constitutes the mirror image enantiomer, displaying opposite optical rotation while maintaining identical physical properties such as boiling point, density, and refractive index [16]. The stereochemical relationship between these enantiomers is crucial for understanding their behavior in chiral environments and their potential applications in asymmetric synthesis.
The meso form of 2,3,4,5-tetramethylhexane represents a unique stereoisomeric case where the molecule possesses an internal plane of symmetry despite having two chiral centers [17] [18]. This internal symmetry renders the molecule optically inactive, as the optical rotation contributions from each half of the molecule cancel each other. The meso form exhibits distinct conformational preferences compared to the enantiomeric forms due to the symmetry constraints imposed by its structure.
Conformational analysis reveals that the different stereoisomers adopt distinct preferred conformations due to varying degrees of steric interactions between the methyl substituents. The (3R,4R) and (3S,4S) forms show similar conformational energy profiles but differ in their absolute spatial arrangements, while the meso form exhibits a unique conformational landscape constrained by its internal symmetry [20].
The stereochemical complexity significantly influences the compound's physical properties, including crystallization behavior, solubility patterns, and intermolecular interactions. Each stereoisomer may exhibit different crystal packing arrangements and phase transition behaviors, reflecting the influence of molecular chirality on solid-state properties .
Computational modeling of rotational barriers in 2,3,4,5-tetramethylhexane requires sophisticated theoretical approaches capable of accurately describing the complex steric interactions governing conformational interconversion. The presence of multiple bulky methyl substituents creates elevated energy barriers for bond rotation compared to simpler alkane systems [21] [22] [23].
Table 3: Conformational Energy Parameters for Alkane Systems
| Interaction Type | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) | Reference |
|---|---|---|---|
| H···H eclipsing | 4.0 | 1.0 | [6] [7] |
| H···CH₃ eclipsing | 6.0 | 1.4 | [6] [7] |
| CH₃···CH₃ gauche | 3.8 | 0.9 | [6] [7] |
| CH₃···CH₃ eclipsing | 11.0 | 2.6 | [6] [7] |
| Torsional barrier (ethane) | 12.0 | 2.9 | [6] |
| Torsional barrier (propane) | 14.0 | 3.4 | [6] |
| Torsional barrier (butane) | 16.0 | 3.8 | [6] |
| Anti-gauche energy difference | 3.8 | 0.9 | [6] |
Table 4: Computational Methods for Conformational Analysis
| Method | Accuracy Level | MAE (kcal/mol) | Computational Cost | Reference |
|---|---|---|---|---|
| DLPNO-CCSD(T1)/CBS | Reference standard | Reference | Very high | [24] [23] |
| LSSMF(3,1)-CCSD(T) | High accuracy | 0.20-0.59 | High | [21] [22] |
| B3LYP/6-31G(d,p) | Moderate accuracy | Moderate | Moderate | [8] |
| MP2/cc-pVDZ | Variable accuracy | Variable | Moderate | [21] |
| HF/cc-pVTZ | Lower accuracy | Higher errors | Low | [8] |
| r²SCAN-V | Excellent performance | Low | Moderate | [23] |
| B97-3c | Good cost-accuracy ratio | Low | Low | [23] |
| r²SCAN-3c | Excellent cost-accuracy ratio | Very low | Low | [23] |
| GFN-FF | Outstanding force field | Low | Very low | [23] |
The Linear-Scaling Systematic Molecular Fragmentation (LSSMF) approach provides an efficient method for calculating high-level energies of large alkane systems while maintaining chemical accuracy [21] [22]. For tetramethylhexane, the LSSMF(3,1)-CCSD(T) method achieves mean absolute errors between 0.20-0.59 kcal/mol compared to canonical CCSD(T) calculations, representing excellent accuracy for conformational energy differences.
Density functional theory methods show varying performance for alkane conformational studies. The recently developed r²SCAN-V functional demonstrates excellent performance for conformational energies, approaching the accuracy of much more computationally expensive methods [23]. Modern composite methods like B97-3c and r²SCAN-3c provide outstanding cost-accuracy ratios, making them practical choices for routine conformational analysis of complex alkane systems.
Table 5: Rotational Barriers in Alkane Systems
| Compound | Barrier Type | Energy Barrier (kJ/mol) | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Ethane | C-C rotation | 12.0 | 2.9 | [6] [7] |
| Propane | C-C rotation | 14.0 | 3.4 | [6] [7] |
| Butane (anti-gauche) | C-C rotation | 16.0 | 3.8 | [6] [7] |
| Pentane | Multiple conformers | Variable | Variable | [6] |
| Hexane | Multiple conformers | Variable | Variable | [6] |
| Tetramethylhexane isomers | Sterically hindered rotation | Elevated due to steric hindrance | Elevated | [13] |
| sym-tetra-tert-butylethane | Highly hindered rotation | >30 (estimated) | >7.2 | [25] |
| Methylcyclohexane (ax-eq) | Ring flip | 7.4 | 1.76 | [8] |
The rotational barriers in 2,3,4,5-tetramethylhexane are significantly elevated compared to simple alkanes due to the severe steric congestion created by adjacent methyl substituents. Computational studies predict barriers substantially higher than the 12-16 kJ/mol range typical for simple alkanes, with values potentially approaching those observed in highly hindered systems [13] [25].
The computational modeling reveals that rotational barrier heights depend strongly on the specific stereoisomeric form being studied. The meso isomer shows different barrier heights compared to the enantiomeric forms due to symmetry-imposed constraints on the available conformational space [17] [18]. The presence of multiple rotatable bonds creates a complex potential energy surface with numerous local minima corresponding to different conformational states.